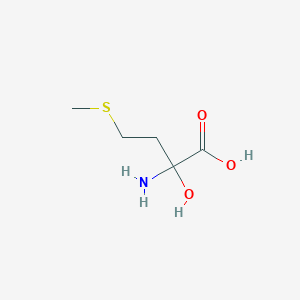
D-Methionine, 2-hydroxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Methionine, 2-hydroxy- is a derivative of methionine, an essential amino acidMethionine itself is crucial for protein synthesis and various metabolic pathways in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine, 2-hydroxy- typically involves the use of methionine as a starting material. One common method is the biocatalytic cascade process, which uses L-methionine to synthesize ®- or (S)-2-hydroxy-4-(methylthio)butanoic acid. This process involves a series of enzyme-catalyzed reactions, including the transformation of L-methionine to α-keto-γ-methylthiobutyric acid, followed by the conversion to the desired hydroxy compound .
Industrial Production Methods: Industrial production of D-Methionine, 2-hydroxy- often relies on chemical synthesis methods. These methods typically involve the use of petroleum-derived feedstocks and various chemical reactions, such as hydrolysis and oxidation, to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: D-Methionine, 2-hydroxy- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with hydroxyl radicals to produce methanethiol and other reactive intermediates .
Common Reagents and Conditions: Common reagents used in the reactions of D-Methionine, 2-hydroxy- include hydroxyl radicals, various oxidizing agents, and reducing agents. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products: The major products formed from the reactions of D-Methionine, 2-hydroxy- include methanethiol, α-keto-γ-methylthiobutyric acid, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
D-Methionine, 2-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds. In biology, it plays a role in protein synthesis and metabolic pathways. In medicine, it is studied for its potential therapeutic effects, including its role in regulating metabolic processes and oxidative stress . Additionally, it is used in the agricultural industry as a nutritional supplement for livestock .
Mechanism of Action
The mechanism of action of D-Methionine, 2-hydroxy- involves its role as a precursor in various metabolic pathways. It is involved in the synthesis of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine. It also plays a role in the regulation of metabolic processes, the innate immune system, and digestive functioning in mammals . The compound exerts its effects through interactions with various molecular targets and pathways, including the activation of endogenous antioxidant enzymes and the biosynthesis of glutathione .
Comparison with Similar Compounds
D-Methionine, 2-hydroxy- is similar to other methionine derivatives, such as L-methionine and methionine hydroxy analogues. it is unique in its specific structure and the particular metabolic pathways it is involved in. Similar compounds include L-methionine, 2-hydroxy-4-methylthiobutanoic acid, and other methionine analogues .
Properties
CAS No. |
103063-65-6 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-amino-2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-3-2-5(6,9)4(7)8/h9H,2-3,6H2,1H3,(H,7,8) |
InChI Key |
AQPJRTNUBAWORL-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)(N)O |
Canonical SMILES |
CSCCC(C(=O)O)(N)O |
Synonyms |
D-Methionine, 2-hydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















